4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline
Description
Properties
Molecular Formula |
C26H31N3O |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C26H31N3O/c1-2-30-26-11-7-6-10-23(26)20-27-24-12-14-25(15-13-24)29-18-16-28(17-19-29)21-22-8-4-3-5-9-22/h3-15,27H,2,16-21H2,1H3 |
InChI Key |
NGICEPWKPFUJQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Optimization Parameters
-
Solvent Systems : Dimethylformamide (DMF) or acetonitrile are preferred for their polar aprotic properties, enhancing nucleophilicity.
-
Temperature : Reactions proceed at 60–80°C under reflux, balancing reaction rate and byproduct minimization.
-
Stoichiometry : A 1:1 molar ratio of piperazine to benzyl chloride prevents di-alkylation.
Yield : 68–75% after purification via silica gel chromatography.
Reductive Amination of 4-Benzylpiperazine with 2-Ethoxybenzaldehyde
An alternative route employs reductive amination to form the C–N bond between 4-benzylpiperazine and 2-ethoxybenzaldehyde.
Protocol
Advantages
-
Milder Conditions : Conducted at room temperature, reducing energy input.
-
Functional Group Tolerance : Suitable for substrates sensitive to high temperatures.
Yield : 60–65%, with residual aldehyde removed via aqueous workup.
Buchwald-Hartwig Amination for Aromatic Coupling
Palladium-catalyzed cross-coupling offers a modern approach, particularly for introducing substituents on the aniline ring.
Reaction Setup
-
Catalyst : Pd(OAc)₂ with Xantphos ligand.
-
Substrates : 4-Bromo-N-[(2-ethoxyphenyl)methyl]aniline and 4-benzylpiperazine.
Key Considerations
-
Ligand Selection : Bulky ligands improve selectivity for mono-amination.
-
Oxygen Sensitivity : Reactions require inert atmospheres to prevent catalyst deactivation.
Yield : 70–72%, with palladium residues removed via chelating agents.
Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 12 hr | 68–75 | ≥95% | Di-alkylation byproducts |
| Reductive Amination | MeOH, RT, 24 hr | 60–65 | ≥90% | Over-reduction of aldehyde |
| Buchwald-Hartwig | Toluene, 110°C, Pd catalyst | 70–72 | ≥98% | Catalyst cost and removal |
Purification and Characterization
-
Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) resolves unreacted starting materials.
-
Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99%.
-
Analytical Data :
Scalability and Industrial Adaptations
Industrial protocols emphasize cost-efficiency:
-
Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.
-
Solvent Recovery : DMF is distilled and reused, lowering environmental impact.
Mechanistic Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a lead compound in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Substituents on the Piperazine Ring
- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS RN: N/A, ): Key Difference: Replaces the benzyl group with a methyl group on the piperazine ring and introduces a trifluoromethyl (-CF₃) substituent on the aniline ring. Molecular weight: 273.297 g/mol .
Heterocyclic Modifications
- 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline (CAS 68180-26-7, ): Key Difference: Incorporates a morpholine ring linked to the piperazine via an ethyl chain.
Physicochemical and Pharmacological Properties
Lipophilicity and Solubility
Biological Activity
4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline is a compound of interest in medicinal chemistry due to its complex structure, which includes a piperazine ring and an ethoxyphenyl group. Its molecular formula is C25H30N4O, with a molecular weight of approximately 414.54 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders and as an antimicrobial agent.
The biological activity of this compound is attributed to its interaction with various neurotransmitter systems. It is believed to modulate the levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and anxiety management.
Key Mechanisms:
- Neurotransmitter Receptor Interaction : The compound binds to specific receptors involved in neurotransmission, potentially acting as an agonist or antagonist.
- Inhibition of Enzymes : It may inhibit carbonic anhydrase (CA) enzymes, impacting physiological functions like pH balance and CO2 homeostasis.
- Cell Cycle Arrest : In studies involving cancer cell lines, it has shown the ability to arrest the cell cycle at the G2/M phase, indicating potential anticancer properties .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : The compound shows promise as a lead for developing new antidepressants due to its modulation of neurotransmitter systems.
- Anxiolytic Properties : Its ability to influence anxiety-related pathways makes it a candidate for further exploration in anxiety treatment.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation into its therapeutic applications.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-benzylpiperazin-1-yl)-N-[4-methoxyphenyl]aniline | Contains a methoxy group instead of ethoxy | Potentially enhanced solubility and receptor affinity |
| 4-(4-benzylpiperazin-1-yl)-N-[3-fluorophenyl]aniline | Features a fluorine atom | Increased potency against specific targets |
| 1-(4-benzylpiperazin-1-yl)-N-[2-thienylmethyl]aniline | Incorporates a thiophene ring | Unique interactions with different receptors |
This table illustrates how minor structural modifications can significantly impact biological activity and therapeutic potential.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : A study synthesized derivatives that included this compound and evaluated their antiproliferative effects. One derivative exhibited IC50 values between 0.029–0.147 μM against various cancer cell lines, indicating strong anticancer potential .
- Neuropharmacological Studies : Research has shown that compounds similar to this compound can influence neurotransmitter dynamics, impacting mood and behavior in animal models.
Q & A
Q. What are the established synthetic routes for 4-(4-benzylpiperazin-1-yl)-N-[(2-ethoxyphenyl)methyl]aniline, and how can purity be optimized?
The synthesis typically involves coupling a benzylpiperazine derivative with a substituted aniline precursor. For example, analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) are synthesized via nucleophilic substitution reactions between 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions, followed by reduction and purification . To optimize purity, techniques like recrystallization, column chromatography (e.g., silica gel with dichloromethane/methanol gradients), and HPLC (C18 columns, 0.1% trifluoroacetic acid mobile phase) are critical . Monitoring reaction progress via TLC or LC-MS ensures intermediate purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure by identifying proton environments (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, ethoxyphenyl signals at δ 6.5–7.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight and fragmentation patterns . Stability under varying pH and temperature can be assessed via accelerated degradation studies using HPLC-UV, with degradation products identified via high-resolution MS .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
Initial screens include:
- Receptor binding assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors due to piperazine moieties) .
- Cytotoxicity assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and metabolic stability : Use shake-flask methods for solubility and liver microsomes for CYP450-mediated metabolism .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed biological activity?
Discrepancies between in silico predictions (e.g., molecular docking suggesting high dopamine D2 affinity) and in vitro data may arise from off-target interactions or metabolic instability. Advanced methods include:
- Molecular dynamics simulations to assess binding pocket stability over time .
- Pharmacophore mapping to identify structural motifs responsible for off-target effects .
- Metabolite prediction tools (e.g., MetaSite) to evaluate if inactive metabolites explain low observed activity .
Q. What strategies improve synthetic yield for large-scale production while maintaining enantiomeric purity?
- Catalyst optimization : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis of stereocenters .
- Flow chemistry : Continuous flow systems enhance reaction control, reducing side products .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor real-time reaction progress .
Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for a target receptor?
- Analog synthesis : Modify the benzyl, ethoxyphenyl, or aniline groups to test steric/electronic effects .
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate structural features (e.g., substituent logP, H-bond donors) with activity .
- Selectivity profiling : Screen against a panel of receptors (e.g., GPCRs, kinases) to identify off-target interactions .
Q. What experimental approaches address discrepancies in stability data under varying storage conditions?
Contradictory stability results (e.g., degradation at -20°C vs. 4°C) may stem from humidity or oxygen exposure. Mitigation strategies include:
- Forced degradation studies : Expose the compound to heat, light, and humidity while tracking degradation via UPLC-MS .
- Lyophilization : Improve stability by removing water and storing under inert gas (e.g., nitrogen) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
